molecular formula C12H14N2O2 B14627332 2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]- CAS No. 56635-07-5

2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-

Cat. No.: B14627332
CAS No.: 56635-07-5
M. Wt: 218.25 g/mol
InChI Key: QIYZDAIRBWSKME-UHFFFAOYSA-N
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Description

2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]- is a heterocyclic organic compound that features a piperidinedione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]- typically involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with piperidine-2,6-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-2,6-dione: A structurally similar compound with different substituents.

    4-methylpiperidine-2,6-dione: Another related compound with a methyl group at the 4-position.

Uniqueness

2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

56635-07-5

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

1-[(4-methylpyridin-3-yl)methyl]piperidine-2,6-dione

InChI

InChI=1S/C12H14N2O2/c1-9-5-6-13-7-10(9)8-14-11(15)3-2-4-12(14)16/h5-7H,2-4,8H2,1H3

InChI Key

QIYZDAIRBWSKME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)CN2C(=O)CCCC2=O

Origin of Product

United States

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